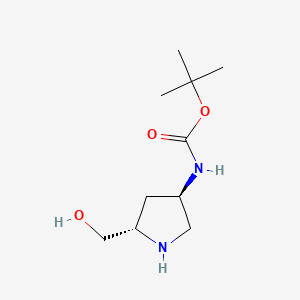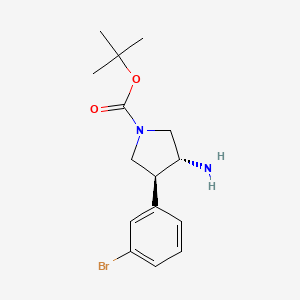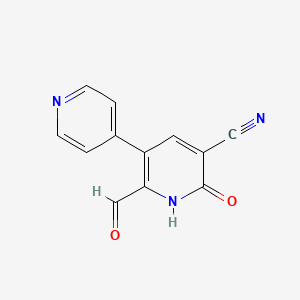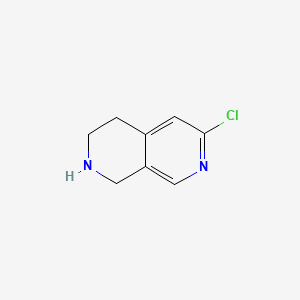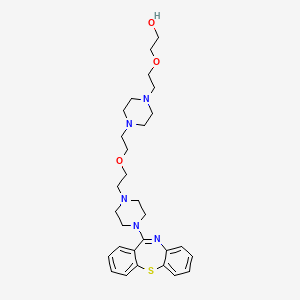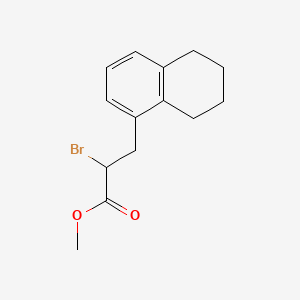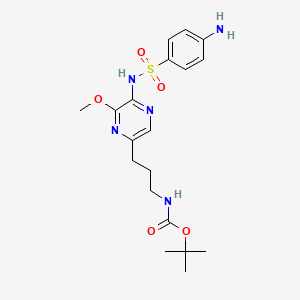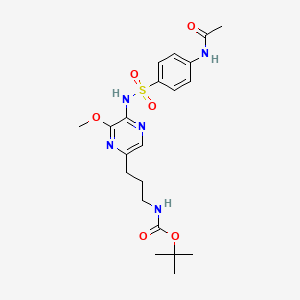
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is a compound formed through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. This compound is a type of Amadori product, which is an intermediate in the Maillard reaction. It is known for its antioxidant properties and is found in aged garlic extract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be synthesized through the Maillard reaction, where L-cysteine reacts with D-fructose under controlled conditions. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the Amadori product .
Industrial Production Methods
Industrial production of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the controlled aging of garlic extract. The aging process, which can take several months, allows for the formation of this compound along with other beneficial compounds. The process involves maintaining specific temperature and humidity conditions to optimize the yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions
Common reagents used in the reactions involving N-(1-Deoxy-D-fructos-1-yl)-L-cysteine include hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
Aplicaciones Científicas De Investigación
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several scientific research applications:
Chemistry: It is studied for its role in the Maillard reaction and its potential as an antioxidant.
Biology: Research focuses on its antioxidant properties and its ability to scavenge free radicals.
Medicine: It is investigated for its potential health benefits, including its role in reducing oxidative stress and its potential anti-cancer properties.
Industry: It is used in the food industry as a flavor enhancer and as a component in dietary supplements
Mecanismo De Acción
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and providing protective effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Deoxy-D-fructos-1-yl)-L-arginine
- N-(1-Deoxy-D-fructos-1-yl)-valine
- N-(1-Deoxy-D-fructos-1-yl)-methionine
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is unique due to its specific antioxidant properties and its presence in aged garlic extract. While other similar compounds also exhibit antioxidant activity, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is particularly noted for its ability to scavenge hydrogen peroxide and other reactive oxygen species effectively .
Propiedades
Número CAS |
846568-65-8 |
|---|---|
Fórmula molecular |
C9H17NO7S |
Peso molecular |
283.295 |
Nombre IUPAC |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |
Clave InChI |
DORRTRFFDBKICV-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


